

Spectroscopic Profile of 2-(4-Chlorophenoxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(4-Chlorophenoxy)benzaldehyde**

Cat. No.: **B053968**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **2-(4-Chlorophenoxy)benzaldehyde**. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a predictive and comparative analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to serve as a robust reference for researchers involved in the synthesis, identification, and quality control of this and related chemical entities.

Chemical Structure and Properties

- IUPAC Name: **2-(4-Chlorophenoxy)benzaldehyde**
- Molecular Formula: **C₁₃H₉ClO₂**
- Molecular Weight: **232.66 g/mol**
- CAS Number: **2767675 (CID from PubChem)[1]**

Predicted Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for **2-(4-Chlorophenoxy)benzaldehyde**. These values are derived from spectral data of similar compounds such as benzaldehyde, 4-chlorobenzaldehyde, and phenoxy-substituted aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.3	Singlet	1H	Aldehyde proton (-CHO)
~7.9	Doublet	1H	Aromatic proton (ortho to -CHO)
~7.6	Triplet	1H	Aromatic proton (para to -CHO)
~7.4	Doublet of doublets	1H	Aromatic proton (ortho to -O-)
~7.3	Doublet	2H	Aromatic protons (ortho to -Cl)
~7.1	Triplet	1H	Aromatic proton (meta to -CHO)
~6.9	Doublet	2H	Aromatic protons (meta to -Cl)

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~192	Carbonyl carbon (C=O)
~160	Aromatic carbon (C-O, benzaldehyde ring)
~155	Aromatic carbon (C-O, chlorophenyl ring)
~135	Aromatic carbon (quaternary, C-CHO)
~134	Aromatic carbon (CH)
~130	Aromatic carbon (CH, chlorophenyl ring)
~129	Aromatic carbon (quaternary, C-Cl)
~125	Aromatic carbon (CH)
~122	Aromatic carbon (CH)
~119	Aromatic carbon (CH, chlorophenyl ring)

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Medium	Aromatic C-H stretch
~2850, ~2750	Medium, weak	Aldehyde C-H stretch (Fermi resonance)
~1700	Strong	Carbonyl (C=O) stretch of aldehyde
~1590, ~1480	Medium-Strong	Aromatic C=C ring stretch
~1240	Strong	Aryl-O-Aryl asymmetric stretch
~1100	Medium	C-Cl stretch
~830	Strong	para-disubstituted C-H bend (out-of-plane)
~750	Strong	ortho-disubstituted C-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Predicted Fragment Ion	Notes
234/232	$[M]^+$	Molecular ion peak, showing isotopic pattern for one chlorine atom.
233/231	$[M-H]^+$	Loss of the aldehyde hydrogen.
205/203	$[M-CHO]^+$	Loss of the formyl group.
139	$[C_7H_4O_2]^+$	Fragment corresponding to the benzaldehyde ether moiety after loss of the chlorophenyl group.
128/126	$[C_6H_4OCl]^+$	Chlorophenoxy cation.
113/111	$[C_6H_4Cl]^+$	Chlorophenyl cation.
77	$[C_6H_5]^+$	Phenyl cation from further fragmentation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

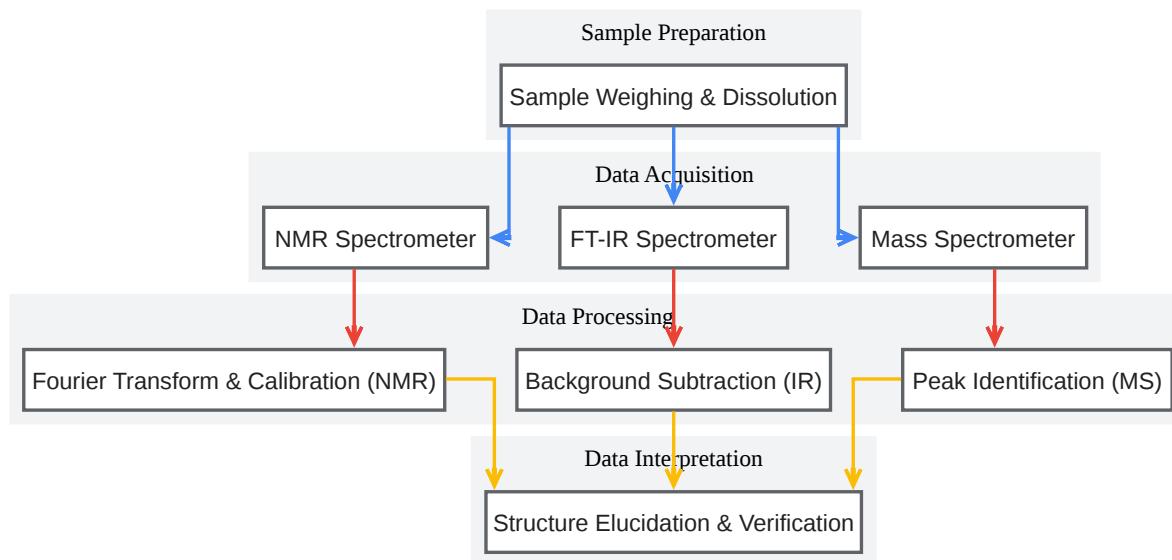
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(4-Chlorophenoxy)benzaldehyde** in ~0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire the spectrum at room temperature.

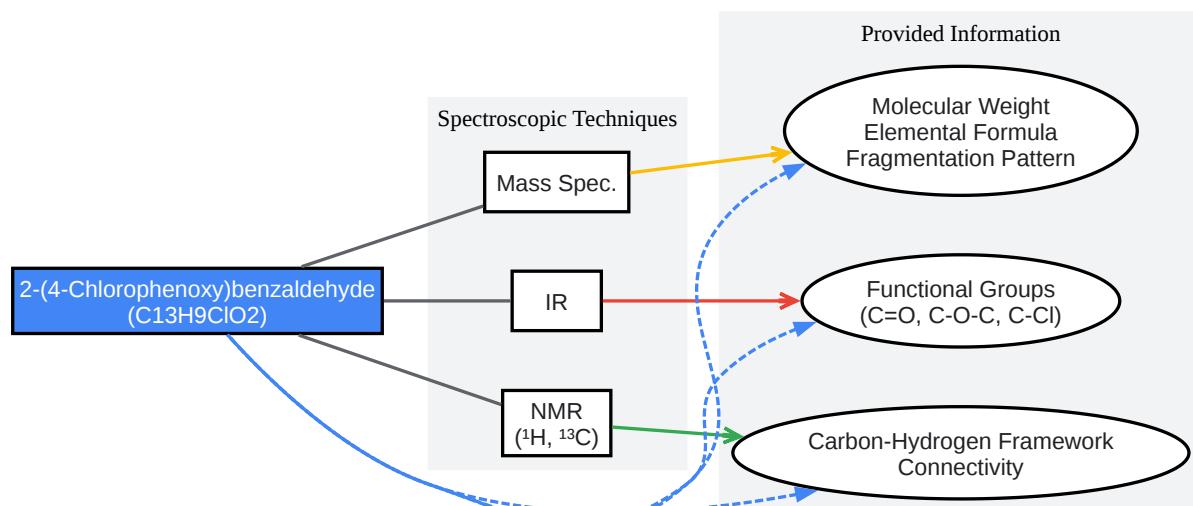
- Use a standard pulse sequence (e.g., zg30).
- Set a spectral width of approximately 16 ppm.
- Employ a relaxation delay of at least 1 second.
- Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set a spectral width of approximately 220 ppm.
 - Use a longer relaxation delay (e.g., 2-5 seconds).
 - Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.

IR Spectroscopy

- Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR-IR), place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.


- Record the sample spectrum over a range of 4000-400 cm^{-1} .
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry


- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Data Acquisition (EI-MS):
 - Introduce the sample via a direct insertion probe or through a gas chromatograph (GC).
 - Use a standard electron energy of 70 eV.
 - Scan a mass range of m/z 50-500.
- Data Acquisition (ESI-MS):
 - Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatograph (LC).
 - Operate in both positive and negative ion modes to observe protonated molecules $[\text{M}+\text{H}]^+$, sodium adducts $[\text{M}+\text{Na}]^+$, or deprotonated molecules $[\text{M}-\text{H}]^-$.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Methodologies

The following diagrams illustrate the general workflow for spectroscopic analysis and the interplay between different spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Complementary nature of spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-(4-chlorophenoxy)benzaldehyde (C₁₃H₉ClO₂) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Chlorophenoxy)benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b053968#spectroscopic-data-for-2-4-chlorophenoxy-benzaldehyde-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com